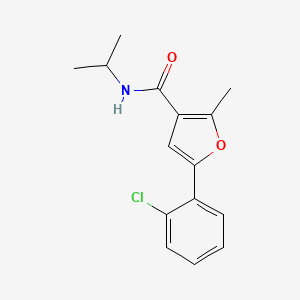

![molecular formula C16H24ClN3O2S B2529545 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215482-57-7](/img/structure/B2529545.png)

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a chemical entity that appears to be related to various acetamide derivatives synthesized for different applications, including pharmacological investigations. Although the exact compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of this compound, considering the similarities in the functional groups and the overall molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds has been established through various analytical techniques, including IR, NMR, Mass, and X-ray crystallographic studies . These techniques could be employed to determine the molecular structure of this compound, ensuring the correct assembly of the molecule and confirming the presence of key functional groups.

Chemical Reactions Analysis

The related acetamide compounds are synthesized through specific chemical reactions, such as the nucleophilic substitution reaction used to synthesize a series of thiazolidin-4-ones with potential anticonvulsant activities . The synthesis of this compound might involve similar nucleophilic substitution reactions, given the presence of an acetamide group that could act as a substrate for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by the nature of their substituents. For example, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were found to be dependent on the substituents in the benzothiazole moiety, with hydrogen bonding playing a significant role in the assembly of the molecules . The physical and chemical properties of this compound would likely be influenced by the ethoxy and dimethylamino groups, potentially affecting its solubility, melting point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Design

Compounds featuring benzothiazole derivatives and dimethylamino groups play a significant role in drug design and organic synthesis. For instance, the synthesis of novel derivatives through carbodiimide condensation catalysis has been explored, highlighting the method's utility in creating compounds with potential biological activity (P. Yu et al., 2014). Furthermore, benzothiazole derivatives have been investigated as corrosion inhibitors, offering insights into their potential applications in protecting materials, thus extending their utility beyond pharmaceuticals into materials science (Zhiyong Hu et al., 2016).

Anticancer Activity

Benzothiazole structures are prominently featured in the synthesis of compounds with anticancer activity. Research into 4-thiazolidinones containing the benzothiazole moiety has shown promise in anticancer screening, demonstrating the potential of these compounds in medicinal chemistry and oncology (D. Havrylyuk et al., 2010). This underscores the importance of such compounds in developing new therapies against various cancer types.

Pharmaceutical Applications

The dimethylamino and benzothiazole components are integral to synthesizing compounds with various pharmaceutical applications, including anticonvulsant and anti-inflammatory properties. For example, the synthesis of compounds for anticonvulsant activities has been explored, indicating the broad therapeutic potential of these chemical frameworks (M. Senthilraja, V. Alagarsamy, 2012).

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S.ClH/c1-5-21-13-8-6-9-14-15(13)17-16(22-14)19(12(2)20)11-7-10-18(3)4;/h6,8-9H,5,7,10-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKHHTVEBTUXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)